

# Elismetrep and Its Role in Sensory Neuron Modulation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Elismetrep |           |
| Cat. No.:            | B607291    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

October 2025

## **Executive Summary**

**Elismetrep** (also known as K-304 and MT-8554) is an orally bioavailable, small molecule antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2] It is under development for the treatment of neurological disorders, with a primary focus on migraine.[2][3] The therapeutic rationale for **elismetrep** is based on the critical role of TRPM8 in the modulation of sensory neurons, particularly within the trigeminal system, which is implicated in the pathophysiology of migraine.[4][5] This document provides a technical guide to the core principles of **elismetrep**'s mechanism of action, its clinical development, and the broader context of TRPM8 modulation in sensory neurons. Due to the limited public availability of specific preclinical and clinical data for **elismetrep**, this guide will focus on the established role of TRPM8 and the publicly accessible details of **elismetrep**'s development program.

## **Introduction to TRPM8 in Sensory Neuron Function**

TRPM8 is a non-selective cation channel that is a key sensor of cold temperatures and is activated by cooling compounds like menthol.[6] It is predominantly expressed in a subset of primary sensory neurons in the dorsal root and trigeminal ganglia.[6] The activation of TRPM8 channels in these neurons leads to depolarization and the generation of action potentials, signaling the perception of cold.[6]



In the context of pain and migraine, the role of TRPM8 is complex. While cold can be a trigger for migraine attacks in some individuals, the application of cooling agents to the head and face is a common self-administered therapy for headache relief.[7] Preclinical studies suggest that TRPM8 activation can have both pro- and anti-nociceptive effects depending on the context.[7] However, the genetic association of TRPM8 with migraine susceptibility in human genome-wide association studies has solidified it as a promising therapeutic target.[5]

# **Elismetrep: A TRPM8 Antagonist**

**Elismetrep** is a potent and selective antagonist of the TRPM8 channel.[1] By inhibiting TRPM8, **elismetrep** is hypothesized to modulate the activity of sensory neurons involved in pain signaling pathways. In the trigeminal system, TRPM8 is co-expressed with other key ion channels, such as TRPV1, and its inhibition may reverse the sensitization of trigeminal neurons that contributes to migraine pain.[4]

# Hypothetical Signaling Pathway of TRPM8 Antagonism by Elismetrep

The following diagram illustrates the hypothesized signaling pathway through which **elismetrep** may exert its effects on a sensory neuron. In a pathological state, such as migraine, trigeminal sensory neurons may be hyperexcitable. **Elismetrep**, by blocking the TRPM8 channel, prevents the influx of cations that would otherwise contribute to this hyperexcitability.





Click to download full resolution via product page

Hypothetical mechanism of **elismetrep** action.

## **Preclinical Development**

While specific preclinical data for **elismetrep** has not been made publicly available, the development of other TRPM8 antagonists provides insight into the types of studies likely conducted. For instance, the TRPM8 antagonist AMG-333 demonstrated efficacy in rat models of biochemical challenges, such as the wet-dog shake and cold pressor tests.[8] It is probable



that **elismetrep** underwent similar in vitro characterization of its potency and selectivity, as well as in vivo testing in rodent models of migraine, such as the nitroglycerin-induced hyperalgesia model.[5]

The following diagram illustrates a typical preclinical workflow for evaluating a novel TRPM8 antagonist for migraine.



Click to download full resolution via product page

Typical preclinical development workflow.

## **Clinical Development of Elismetrep**

**Elismetrep** has been evaluated in several clinical trials for various indications, including migraine, painful diabetic peripheral neuropathy, and vasomotor symptoms associated with menopause.[3][9][10]

**Clinical Trials Overview** 

| Trial Identifier | Phase | Indication                                | Status               |
|------------------|-------|-------------------------------------------|----------------------|
| NCT06848075      | IIb   | Migraine                                  | Completed[3][11][12] |
| NCT05123196      | II    | Painful Diabetic<br>Peripheral Neuropathy | Completed[3]         |
| NCT03291067      | II    | Vasomotor Symptoms                        | Completed[9]         |
| NCT03541200      | II    | Vasomotor Symptoms<br>(Long-term Safety)  | Completed[10]        |
| NCT03471130      | I     | Healthy Volunteers<br>(QT/QTc Interval)   | Completed[3]         |
|                  |       |                                           |                      |



Table 1: Summary of Key Clinical Trials for **Elismetrep**.

## **Phase IIb Study in Migraine (NCT06848075)**

This recently completed study was a randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of **elismetrep** in the acute treatment of moderate to severe migraine.[11][13]

#### **Experimental Protocol Outline:**

- Objective: To assess the efficacy and safety of multiple doses of elismetrep compared to
  placebo for the acute treatment of migraine.
- Patient Population: Adults with a history of migraine with or without aura.[11]
- Intervention: Oral **elismetrep** at various dose levels or placebo.[14]
- Primary Endpoint: Likely pain freedom at 2 hours post-dose, a standard endpoint in acute migraine trials.[2]
- Secondary Endpoints: Likely included absence of most bothersome symptom, pain relief at 2 hours, and sustained pain freedom.

The results of this trial have not yet been publicly disclosed.[2]

The logical flow of a patient through such a clinical trial is depicted below.





Click to download full resolution via product page

Patient flow in a multi-arm clinical trial.

## **Future Directions**

The completion of the Phase IIb trial for migraine is a significant milestone for **elismetrep**. The forthcoming data from this study will be crucial in determining the future development path for this compound. If positive, these results would provide the first clinical validation of TRPM8 antagonism as a therapeutic strategy for migraine and would likely lead to the initiation of Phase III trials. Further research may also explore the potential of **elismetrep** in other sensory-related disorders.

### Conclusion

**Elismetrep** represents a novel approach to the modulation of sensory neuron activity through the targeted antagonism of the TRPM8 ion channel. Its development for migraine is grounded in a strong genetic and physiological rationale. While the detailed quantitative data from its



clinical and preclinical studies are not yet in the public domain, the progression of **elismetrep** through mid-stage clinical trials underscores its potential as a future therapeutic option for this debilitating neurological condition. The scientific community awaits the full disclosure of the clinical trial results to better understand the therapeutic promise of this mechanism of action.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Elismetrep Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 4. Functional interactions between transient receptor potential M8 and transient receptor potential V1 in the trigeminal system: Relevance to migraine pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transient receptor potential melastatin 8 (TRPM8) is required for nitroglycerin and calcitonin gene-related peptide induced migraine-like pain behaviors in mice PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cool things to know about TRPM8! PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPM8 and Migraine PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. Mitsubishi Resource Center [mtpamedical.com]
- 10. Elismetrep (MT-8554) | TRPM8拮抗剂 | MCE [medchemexpress.cn]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. allclinicaltrials.com [allclinicaltrials.com]
- 14. Elismetrep for Migraine · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]



 To cite this document: BenchChem. [Elismetrep and Its Role in Sensory Neuron Modulation: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607291#elismetrep-role-in-sensory-neuron-modulation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com